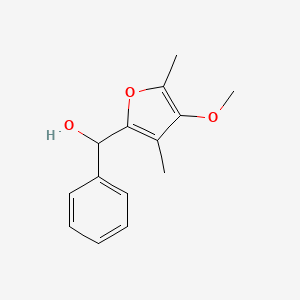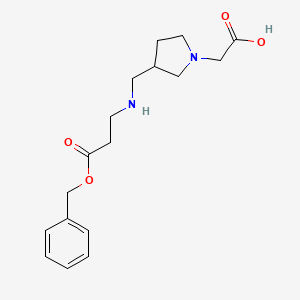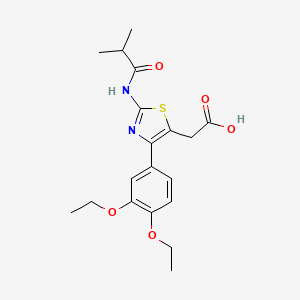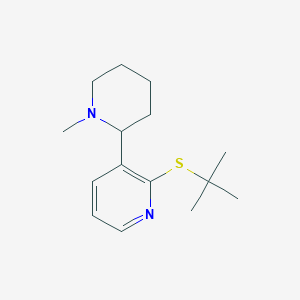
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a piperazine ring, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a piperazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base and a suitable solvent, as mentioned earlier.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield a sulfonic acid derivative, while substitution of the chlorine atom could result in various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential as enzyme inhibitors or receptor modulators.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory potency .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,4,5,6-tetrafluoropyridine: Another chlorinated pyridine derivative with different substituents.
3-(Piperazin-1-ylsulfonyl)pyridine: Lacks the chlorine atom but has similar structural features.
5-Chloro-1H-indole-2-sulfonylpiperazine: Contains an indole ring instead of a pyridine ring
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C9H12ClN3O2S2 |
|---|---|
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
3-chloro-5-piperazin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H12ClN3O2S2/c10-7-5-12-6-8(9(7)16)17(14,15)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,16) |
Clave InChI |
OEMNCSJPSSEGSY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)


